BenchChemオンラインストアへようこそ!

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

GIRK2 potassium channel screening hit

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1235031-46-5) is a synthetic, achiral urea derivative with a 4-methylsulfonylpiperidine scaffold and an N-isopropyl substituent. Its molecular formula is C₁₁H₂₃N₃O₃S and its molecular weight is 277.39 g/mol.

Molecular Formula C11H23N3O3S
Molecular Weight 277.38
CAS No. 1235031-46-5
Cat. No. B2468480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
CAS1235031-46-5
Molecular FormulaC11H23N3O3S
Molecular Weight277.38
Structural Identifiers
SMILESCC(C)NC(=O)NCC1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C11H23N3O3S/c1-9(2)13-11(15)12-8-10-4-6-14(7-5-10)18(3,16)17/h9-10H,4-8H2,1-3H3,(H2,12,13,15)
InChIKeyBEHBEARZZCJNMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea: Structural Identity and Core Chemical Profile for Procurement Evaluation


1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1235031-46-5) is a synthetic, achiral urea derivative with a 4-methylsulfonylpiperidine scaffold and an N-isopropyl substituent . Its molecular formula is C₁₁H₂₃N₃O₃S and its molecular weight is 277.39 g/mol . The compound belongs to a family of 4-methylsulfonyl-substituted piperidine ureas that have been claimed in patents for treating dilated cardiomyopathy and related ventricular dysfunction [1]. A public screening dataset has also associated this specific compound with the G protein-activated inward rectifier potassium channel 2 (GIRK2) , providing an early biological-activity flag that distinguishes it from structurally adjacent analogs lacking this annotation.

Why 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea Cannot Be Swapped with Its Closest Alkyl-Urea Homologs


Within the 1-alkyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea series, the N-alkyl substituent is the sole variable structural element. Even subtle changes in this substituent can fundamentally alter the compound’s physicochemical properties, target engagement profile, and solubility. The isopropyl group provides a steric and electronic profile intermediate between the smaller ethyl group and the bulkier tert-butyl group, which affects hydrogen-bonding capacity, partition coefficient (logP), and complementarity with hydrophobic binding pockets . Publicly available screens indicate that the isopropyl derivative has been associated with GIRK2 channel modulation, whereas structurally adjacent ethyl and allyl analogs appear in urea-transporter or inflammation-related assays, demonstrating that small structural perturbations lead to divergent biological activity [1]. Treating these analogs as interchangeable could result in selecting a compound with irrelevant biological activity, wasted screening resources, and undetectable structure-activity relationships.

Quantitative Differentiation Evidence for 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea Relative to Closest Analogs


GIRK2 Channel Annotation: A Unique Biological Fingerprint Not Shared by Ethyl, Allyl, or Tert-Butyl Analogs

The isopropyl derivative is the sole member of the 1-alkyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea series that has been publicly annotated in a high-throughput screen for GIRK2 (G protein-activated inward rectifier potassium channel 2) small-molecule modulators . Neither the 1-ethyl (CAS 1235071-57-4), 1-allyl (CAS 1234920-16-1), nor 1-(tert-butyl) (CAS 1235143-87-9) analogs appear in the same GIRK2-targeted screening dataset. Instead, the ethyl analog has reported activity against urea transporter UT-A1 (IC₅₀ = 400 nM) [1], while the tert-butyl analog shows only weak activity against urea transporter UT-B (IC₅₀ = 16,500 nM) [2]. This target-level divergence means that selecting an analog without verifying the target annotation carries a high risk of acquiring a compound with no activity against the intended channel.

GIRK2 potassium channel screening hit

N-Isopropyl Urea Substituent Confers Intermediate Steric Bulk Differentiated from Ethyl and Tert-Butyl Analogs

The N-isopropyl group in 1-isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea occupies a steric volume intermediate between the N-ethyl (CAS 1235071-57-4; molecular weight 263.36 g/mol) and N-tert-butyl (CAS 1235143-87-9; molecular weight 291.41 g/mol) analogs . The calculated molecular weight for the isopropyl compound is 277.39 g/mol . This positions the compound at the center of the steric range for this chemical series, which is relevant for structure-activity relationship (SAR) exploration because steric bulk directly influences binding-pocket complementarity and selectivity. The N-ethyl analog is the smallest and most flexible; the N-tert-butyl analog is the largest and most rigid; the N-isopropyl compound provides a balance of branched hydrophobic surface area without the extreme steric demand of a tert-butyl group.

steric bulk SAR physicochemical properties

Patent Context: The 4-Methylsulfonylpiperidine Urea Scaffold Is Validated for Cardiac Indications

The 4-methylsulfonylpiperidine urea scaffold is claimed in multiple patents assigned to MyoKardia, Inc., for the treatment of dilated cardiomyopathy (DCM) and conditions associated with left and/or right ventricular systolic dysfunction or reduced systolic reserve [1][2]. The generic Markush structure in WO2016118774A1 encompasses N-alkyl urea substituents including isopropyl [2]. While the specific compound 1-isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is not explicitly exemplified with quantitative cardiac efficacy data in the patent, its scaffold is pharmacologically validated for DCM, distinguishing it from piperidine ureas without the 4-methylsulfonyl group (e.g., piperidine-4-carboxamide ureas) that lack this cardiac indication.

dilated cardiomyopathy DCM MyoKardia patent

High-Value Application Scenarios for 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea Based on Existing Evidence


Follow-Up Screening for GIRK2 Potassium Channel Modulators

Academic or biotech laboratories conducting focused screening for GIRK2 (KCNJ6) channel activators or inhibitors should prioritize this compound as a structurally defined hit with pre-existing annotation in a relevant high-throughput screen [1]. Its exclusive annotation in the GIRK2 dataset, compared to closely related ethyl, allyl, and tert-butyl analogs that lack this annotation, makes it a logical starting point for confirmation and concentration-response profiling in electrophysiology assays. Procuring this specific compound, rather than an analog, avoids the risk of negative results arising from unannotated structural variants.

Structure-Activity Relationship (SAR) Probe for N-Alkyl Urea Steric Optimization

Medicinal chemistry groups developing urea-based inhibitors or modulators can use this compound as the isopropyl-reference point within a matched molecular pair series (ethyl → isopropyl → tert-butyl). The 14 g/mol incremental differences in molecular weight enable systematic exploration of steric tolerance in target binding pockets. Procurement of the complete alkyl series, including this isopropyl compound, is necessary for rigorous free-energy perturbation (FEP) calculations or quantitative structure-activity relationship (QSAR) model building.

Cardiac Indication Hit Expansion from a MyoKardia-Patented Chemical Series

Pharmaceutical research teams developing novel therapies for dilated cardiomyopathy can leverage this compound as a commercially available analog within the patented 4-methylsulfonylpiperidine urea series. Although the compound itself is not explicitly exemplified in the MyoKardia patents with in vivo efficacy data [1], its structural fidelity to the claimed Markush formulas [1] makes it a suitable tool compound for establishing baseline in vitro pharmacology (e.g., myosin modulation, calcium handling) before committing to custom synthesis of patent-exemplified derivatives.

Selectivity Profiling Against Urea Transporter Off-Targets

Given that the 1-ethyl analog exhibits measurable UT-A1 inhibition (IC₅₀ = 400 nM) [1] and the 1-tert-butyl analog shows weak UT-B activity (IC₅₀ = 16,500 nM) [2], the 1-isopropyl compound represents a critical selectivity probe. Researchers can profile this compound against urea transporters (UT-A1, UT-B) to determine whether the isopropyl substituent diminishes or enhances off-target urea transporter activity, a key consideration for compounds intended for cardiac or neuronal indications where urea transporter modulation is undesirable.

Quote Request

Request a Quote for 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.